molecular formula C9H10BrClS B13170769 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene

Cat. No.: B13170769
M. Wt: 265.60 g/mol
InChI Key: VOEMVNIFLCRAAY-UHFFFAOYSA-N
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Description

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is an organic compound with the molecular formula C₉H₁₀BrClS. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a chlorothiophene moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C9H10BrClS

Molecular Weight

265.60 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopropyl]methyl]-2-chlorothiophene

InChI

InChI=1S/C9H10BrClS/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2

InChI Key

VOEMVNIFLCRAAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC(=C2)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et₃N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromomethyl ketone intermediate, which undergoes further cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl and chlorothiophene moieties contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is unique due to the presence of both a cyclopropyl ring and a chlorothiophene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is an organic compound featuring a thiophene ring, which is notable for its potential applications in medicinal chemistry and material science. The structural characteristics of this compound, particularly the presence of bromomethyl and chlorothiophene moieties, suggest significant biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrClSC_9H_{10}BrClS, with a molecular weight of 265.60 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC9H10BrClSC_9H_{10}BrClS
Molecular Weight265.60 g/mol
IUPAC NameThis compound
InChI KeyLZUWLUPMRWCBOW-UHFFFAOYSA-N
SMILESC1CC1(CC2=C(C=CS2)Cl)CBr

The biological activity of this compound is primarily attributed to the electrophilic nature of the bromomethyl group, which can form covalent bonds with nucleophilic sites in biomolecules. This interaction may lead to modifications in the structure and function of proteins or enzymes, potentially altering their activity.

Potential Mechanisms Include:

  • Nucleophilic Attack: The bromomethyl group can react with nucleophiles in biological systems, leading to covalent modifications.
  • Binding Affinity Modulation: The cyclopropyl group may influence the compound's binding affinity towards specific biological targets, enhancing its efficacy in therapeutic applications.

Biological Activity Studies

Research into the biological activity of this compound has revealed its potential as a therapeutic agent. Here are some key findings from recent studies:

  • Antimicrobial Activity: Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further exploration in treating infections.
  • Anticancer Potential: The electrophilic nature of the bromomethyl group suggests possible interactions with cancer cell pathways, indicating potential anticancer activity.

Case Studies

Several case studies have investigated the biological effects of thiophene derivatives, including those similar to this compound:

  • Study on Anticancer Activity:
    • Researchers evaluated a series of thiophene derivatives for their ability to inhibit cancer cell proliferation. Results indicated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines.
    • Findings: Compounds demonstrated IC50 values ranging from 5 to 20 µM, indicating promising anticancer properties.
  • Evaluation of Antimicrobial Effects:
    • A comparative study assessed the antimicrobial efficacy of several thiophene derivatives against common pathogens.
    • Results: The tested compounds exhibited minimum inhibitory concentrations (MICs) between 10 and 50 µg/mL against Gram-positive and Gram-negative bacteria.

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